molecular formula C6H10ClFO2S B13521876 rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

Cat. No.: B13521876
M. Wt: 200.66 g/mol
InChI Key: IAGUHAITTUUZQV-PHDIDXHHSA-N
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Description

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride: is a chemical compound with significant interest in various fields of research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is characterized by the presence of a fluorine atom and a sulfonyl chloride group attached to a cyclohexane ring.

Preparation Methods

The synthesis of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride typically involves multiple steps. One common method includes the fluorination of cyclohexane derivatives followed by sulfonylation. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical studies .

Comparison with Similar Compounds

rac-(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride can be compared with other similar compounds, such as:

    rac-(1R,2R)-2-chlorocyclohexane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    rac-(1R,2R)-2-(trifluoromethyl)cyclobutyl methanesulfonyl chloride: Contains a trifluoromethyl group and a cyclobutyl ring.

    rac-(1R,2R)-2-methylcyclopentyl methanesulfonyl chloride: Features a methyl group and a cyclopentyl ring

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C6H10ClFO2S

Molecular Weight

200.66 g/mol

IUPAC Name

(1R,2R)-2-fluorocyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

IAGUHAITTUUZQV-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)F)S(=O)(=O)Cl

Canonical SMILES

C1CCC(C(C1)F)S(=O)(=O)Cl

Origin of Product

United States

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